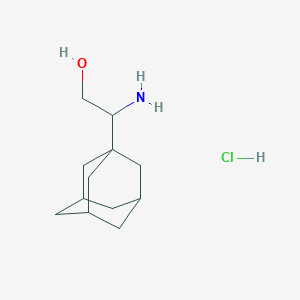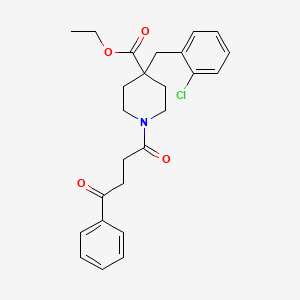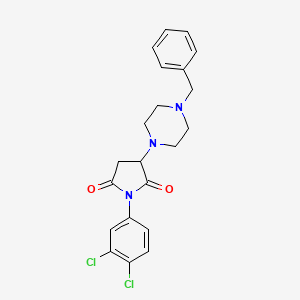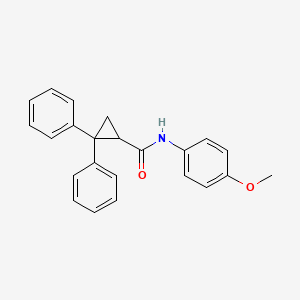
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of TYK2, JAK1, and JAK2 kinases. These kinases are involved in the activation of the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By inhibiting these kinases, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. Additionally, it has been shown to suppress the differentiation and activation of T cells, which play a crucial role in the development of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for TYK2, JAK1, and JAK2 kinases. This allows for a more precise targeting of the JAK-STAT signaling pathway, minimizing the risk of off-target effects. However, one of the limitations of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its efficacy and minimize side effects. Furthermore, the development of more soluble formulations of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and facilitate its administration in vivo.
合成法
The synthesis of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the coupling of the benzyl and sulfonyl groups, and the final formation of the amide bond. The synthesis method has been described in detail in a scientific paper published by Bristol-Myers Squibb Company in 2018.
科学的研究の応用
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been primarily studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have inhibitory effects on several kinases, including TYK2, JAK1, and JAK2, which are involved in the regulation of immune responses. Therefore, it has been investigated as a potential treatment for autoimmune diseases, such as psoriasis and rheumatoid arthritis.
特性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)23-22(25)17-24(16-19-8-4-2-5-9-19)28(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQNANCRORWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)

![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)

![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)